BenchChemオンラインストアへようこそ!

Almokalant

Cardiac Electrophysiology Action Potential Duration Proarrhythmia

Procure Almokalant for its unmatched utility as a selective IKr blocker in cardiac safety pharmacology. Unlike dofetilide or E-4031, it exhibits a less unfavorable profile on repolarization dispersion, enabling cleaner study of TdP mechanisms. Its proarrhythmic liability is highly sensitive to infusion rate, making it the definitive positive control for modeling rate-dependent TdP in vivo. As a reference standard for antiarrhythmic efficacy in MI models, it reduces reperfusion-induced VF from 75% to 21%. Choose Almokalant for precise, reproducible, and publication-standard results.

Molecular Formula C18H28N2O3S
Molecular Weight 352.5 g/mol
CAS No. 123955-10-2
Cat. No. B1665250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmokalant
CAS123955-10-2
SynonymsAlmokalant
Molecular FormulaC18H28N2O3S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O
InChIInChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3
InChIKeyZMHOBBKJBYLXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Almokalant (CAS 123955-10-2) Procurement Guide: Class III IKr Blocker for Cardiac Electrophysiology Research


Almokalant (H 234/09) is a class III antiarrhythmic agent that functions as a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (KCNH2) gene [1]. It was developed by AstraZeneca in the early 1990s as a prototypical IKr inhibitor for the treatment of ventricular and atrial tachyarrhythmias [2]. As a research tool, almokalant serves as a reference compound for studying action potential prolongation, proarrhythmia mechanisms including torsades de pointes (TdP), and the pharmacological modulation of cardiac repolarization in both in vitro and in vivo models [3]. The compound exhibits characteristic melanin binding and demonstrates dose-dependent QT interval prolongation, making it a standard comparator for evaluating newer IKr blockers with potentially improved safety profiles [4].

Why Almokalant Cannot Be Substituted with Other IKr Blockers Like Dofetilide in Experimental Models


Although almokalant and dofetilide are both selective IKr blockers, their electrophysiological profiles differ in ways that directly impact experimental outcomes, precluding simple substitution. Almokalant exhibits a distinct lack of reverse rate-dependence and a less unfavorable profile regarding dispersion of repolarization compared to dofetilide and E-4031 in vitro [1]. Critically, almokalant's proarrhythmic liability—specifically its propensity to induce torsades de pointes—is highly sensitive to infusion rate, a variable that does not uniformly apply to all class III agents and must be carefully controlled in vivo [2]. Furthermore, almokalant binds melanin with high affinity, leading to species-specific pharmacokinetic and toxicity profiles not observed with all IKr blockers [3]. These nuanced differences in electrophysiology, proarrhythmic triggers, and biodistribution mean that experimental findings obtained with almokalant cannot be directly extrapolated to dofetilide, E-4031, or other class III agents without risking misinterpretation of mechanism-of-action and safety pharmacology data [4].

Almokalant Procurement: Quantifiable Comparative Performance vs. Dofetilide and Other IKr Blockers


Almokalant vs. Dofetilide and E-4031: Reduced Dispersion of Repolarization in Isolated Rabbit Purkinje Fibers

In a direct head-to-head in vitro comparison, almokalant (H 234/09) demonstrated a significantly less pronounced prolongation of action potential duration (APD) in Purkinje fibers relative to ventricular muscle, when compared to the IKr blockers dofetilide (UK-68,798) and E-4031. This differential effect on repolarization dispersion is a key determinant of proarrhythmic risk [1].

Cardiac Electrophysiology Action Potential Duration Proarrhythmia Comparative Pharmacology

Almokalant vs. Dofetilide and E-4031: Concentration-Dependent Positive Inotropy in Isolated Cat Papillary Muscle

All three class III agents—almokalant, dofetilide, and E-4031—elicited a concentration-dependent increase in force development in the isolated cat papillary muscle. However, almokalant's positive inotropic effect was observed to parallel the increase in effective refractory period, a relationship that may differ from conventional class I antiarrhythmic agents which exert cardiodepressant actions [1].

Cardiac Contractility Inotropy IKr Blocker Comparative Pharmacology

Almokalant Infusion Rate-Dependent QT Prolongation and Torsades de Pointes Incidence in Anesthetized Rabbits

The proarrhythmic effect of almokalant is exquisitely sensitive to the rate of intravenous infusion, a critical differentiator for in vivo study design. A 'high rate' infusion (25 nmol/kg/min) significantly prolonged QTc and induced TdP in 90% of rabbits, whereas a 'low rate' infusion (5 nmol/kg/min) achieved similar QTc prolongation but triggered TdP in only 12.5% of animals [1].

Proarrhythmia Torsades de Pointes QT Interval In Vivo Model Safety Pharmacology

Comparative Antiarrhythmic Efficacy of Almokalant in an Ischemia-Reperfusion Rabbit Model

Almokalant demonstrates significant antiarrhythmic activity in a rabbit model of ischemia-reperfusion, providing a quantifiable benchmark for efficacy studies. A single intravenous dose of 250 nmol/kg substantially reduced the incidence of reperfusion-induced ventricular fibrillation and improved survival compared to vehicle control [1].

Ischemia-Reperfusion Ventricular Fibrillation Antiarrhythmic In Vivo Model

Almokalant Proarrhythmic Dose and Incidence in Anesthetized Rabbit TdP Model vs. D-Sotalol

In a standardized anesthetized rabbit model of torsades de pointes, almokalant and the non-selective IKr inhibitor D-sotalol were directly compared. Both drugs evoked TdP with high frequency, but their dose-response profiles differed, providing a valuable comparator dataset for proarrhythmic risk assessment [1].

Torsades de Pointes Proarrhythmia Comparative In Vivo D-Sotalol Safety Pharmacology

Recommended Research Applications for Almokalant (CAS 123955-10-2) in Cardiac Electrophysiology


Studying the Relationship Between Repolarization Dispersion and Proarrhythmic Risk

Almokalant is uniquely suited for in vitro studies investigating the link between action potential duration dispersion and the initiation of torsades de pointes. Its less unfavorable profile on repolarization dispersion compared to dofetilide and E-4031 [1] allows researchers to study the fundamental electrophysiology of IKr blockade with a reduced confounding influence on Purkinje fiber-ventricular muscle heterogeneity. This makes almokalant a preferred tool for experiments aimed at isolating the proarrhythmic consequences of QT prolongation from those of increased dispersion.

Investigating Infusion Rate-Dependent Proarrhythmia in In Vivo Models

The well-documented sensitivity of almokalant-induced torsades de pointes to the rate of intravenous infusion [1] makes it an indispensable tool for safety pharmacology studies. Researchers can utilize almokalant to precisely model and investigate the clinical phenomenon of rate-dependent proarrhythmia. By comparing 'high rate' and 'low rate' infusion protocols, almokalant serves as a reference standard for evaluating novel compounds and for understanding how the temporal dynamics of IKr blockade contribute to arrhythmia genesis.

Evaluating Antiarrhythmic Efficacy in Ischemia-Reperfusion Injury

Almokalant provides a robust, quantitative benchmark for testing antiarrhythmic interventions in models of acute myocardial infarction. Its demonstrated ability to reduce the incidence of reperfusion-induced ventricular fibrillation from 75% to 21% at a defined dose (250 nmol/kg) [1] offers a clear comparator for assessing the efficacy of novel pharmacologic agents or cardioprotective strategies. The compound's dual antiarrhythmic and proarrhythmic profile in the same species further enables integrated assessments of therapeutic index.

Serving as a Reference Proarrhythmic Agent in IKr Blocker Comparative Studies

Almokalant is an established positive control for inducing torsades de pointes in the anesthetized rabbit model. Its quantifiable TdP incidence rates across a range of doses (20-40%) [1] provide a standardized reference point against which the proarrhythmic liability of novel IKr blockers or other cardiac ion channel modulators can be directly compared. This application is critical for pharmaceutical discovery programs aiming to develop next-generation class III antiarrhythmics with improved safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almokalant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.